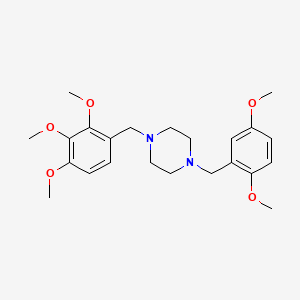![molecular formula C18H17N3O4 B4880464 3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4880464.png)
3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a potent and selective inhibitor of EGFR, which is a transmembrane receptor that is overexpressed in many types of cancer. PD153035 has been extensively studied for its potential as an anti-cancer drug.
Wirkmechanismus
3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone inhibits the activity of the EGFR tyrosine kinase by binding to its ATP-binding site. This prevents the autophosphorylation of the receptor and the activation of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects
3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. 3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone has been shown to have minimal toxicity to normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in cancer. However, its use in lab experiments is limited by its poor solubility in aqueous solutions and its short half-life in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone and its potential as an anti-cancer drug. One area of research is the development of more potent and selective EGFR inhibitors that can overcome resistance to 3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone. Another area of research is the development of drug delivery systems that can improve the solubility and bioavailability of 3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone. Additionally, the combination of 3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone with other targeted therapies and immunotherapies is an area of active investigation.
Synthesemethoden
3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone can be synthesized using a variety of methods. One commonly used method involves the reaction of 3-bromopropylamine with 3-methyl-4-nitrophenol to form the intermediate 3-(3-methyl-4-nitrophenoxy)propylamine. This intermediate is then reacted with 4(3H)-quinazolinone to form 3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone.
Wissenschaftliche Forschungsanwendungen
3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Eigenschaften
IUPAC Name |
3-[3-(3-methyl-4-nitrophenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-13-11-14(7-8-17(13)21(23)24)25-10-4-9-20-12-19-16-6-3-2-5-15(16)18(20)22/h2-3,5-8,11-12H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOCSCDCAMLRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2C=NC3=CC=CC=C3C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-1-(2-oxo-2-phenylethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B4880384.png)
![3-chloro-4-fluoro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4880386.png)
![N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B4880392.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4880404.png)
![8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4880406.png)

![2-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4880418.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)-3-phenylpropanoate](/img/structure/B4880419.png)
![N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B4880431.png)


![2-chloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4880458.png)
![methyl 6-tert-butyl-2-{[phenyl(phenylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4880459.png)
![[2-(2-furoylimino)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B4880470.png)